molecular formula C22H25N5O4 B2448738 7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921515-52-8

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2448738
CAS No.: 921515-52-8
M. Wt: 423.473
InChI Key: UUJSIECSKRGNTF-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridinone core, a phenyl group, and a piperazine moiety. The presence of these functional groups makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

    Acetylation and methoxyethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, and cellular processes.

    Medicine: The compound has potential as a drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide: This compound shares the piperazine and acetyl groups but has a different core structure.

    4-acetylpiperazine-1-carbonyl derivatives: These compounds have similar functional groups but differ in their core structures and substituents.

Uniqueness

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a member of the pyrazolo[4,3-c]pyridine class and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, pharmacological mechanisms, and potential therapeutic applications based on existing literature and research findings.

Molecular Formula

  • Molecular Formula : C27H33N5O3
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 1040647-31-1

Structural Features

The compound features a complex arrangement of rings and functional groups typical of pyrazolo[4,3-c]pyridines. Its structure includes:

  • A pyrazolo core
  • An acetylpiperazine moiety
  • A methoxyethyl side chain
  • A phenyl group

These structural elements contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of This compound against different cancer cell lines needs further investigation but is hypothesized to be promising based on related compounds.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.

The biological activity of This compound is likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
  • Receptor Modulation : It could modulate receptors related to inflammation and cancer progression.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazolo[4,3-c]pyridine core.
  • Functionalization with an acetylpiperazine group.
  • Addition of a methoxyethyl side chain.

Each step requires precise control over reaction conditions to optimize yield and purity.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of various pyrazolo derivatives, including those structurally similar to our target compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models.

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
Target CompoundTBDTBDTBD

Study 2: Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit COX enzymes.

CompoundCOX Inhibition (%) at 10 µM
Compound A80%
Target CompoundTBD

Properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-16(28)25-8-10-26(11-9-25)21(29)18-14-24(12-13-31-2)15-19-20(18)23-27(22(19)30)17-6-4-3-5-7-17/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJSIECSKRGNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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